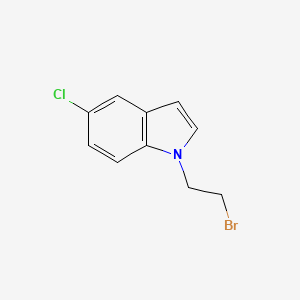

1-(2-bromoethyl)-5-chloro-1H-indole

Description

Properties

IUPAC Name |

1-(2-bromoethyl)-5-chloroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClN/c11-4-6-13-5-3-8-7-9(12)1-2-10(8)13/h1-3,5,7H,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVZXEIICYSHPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCBr)C=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169674-07-1 | |

| Record name | 1-(2-bromoethyl)-5-chloro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Indole Nucleus As a Fundamental Scaffold in Organic Synthesis

The indole (B1671886) moiety, characterized by a fused benzene (B151609) and pyrrole (B145914) ring, is a versatile building block in the synthesis of a multitude of pharmacologically active molecules. semanticscholar.orgbohrium.com Its unique electronic properties and the reactivity of its different positions have made it a central focus for synthetic chemists. bohrium.comresearchgate.net The indole core is present in numerous natural products, including the amino acid tryptophan, and in a wide range of therapeutic agents targeting conditions such as cancer, viral infections, and central nervous system disorders. semanticscholar.orgresearchgate.net The development of novel and efficient methods for the synthesis and functionalization of the indole scaffold remains a vibrant area of research. bohrium.comresearchgate.net

Significance of Selective Functionalization in Indole Derivatives

The indole (B1671886) ring possesses multiple sites for potential chemical modification, making the selective functionalization of specific positions a significant challenge and a primary objective in synthetic strategies. osaka-u.ac.jpacs.org The inherent nucleophilicity of the indole nucleus typically directs reactions to the N1, C3, and C2 positions. frontiersin.org However, achieving functionalization at the less reactive C4 to C7 positions on the benzene (B151609) ring often requires innovative approaches, such as the use of directing groups or transition-metal catalysis. osaka-u.ac.jpacs.org The ability to selectively introduce substituents at desired positions is crucial for fine-tuning the electronic and steric properties of indole derivatives, thereby influencing their biological activity and material properties. osaka-u.ac.jpnih.gov

Chemical Relevance of N1 Alkyl and C5 Halogen Substituents in Indole Architectures

The introduction of an alkyl group at the N1 position and a halogen at the C5 position, as seen in 1-(2-bromoethyl)-5-chloro-1H-indole, significantly impacts the compound's reactivity and potential applications.

N1-Alkylation: The alkylation of the indole (B1671886) nitrogen at the N1 position is a common strategy to introduce diverse functionalities and modulate the compound's properties. researchgate.netmdpi.com The presence of the 2-bromoethyl group at this position provides a reactive handle for further synthetic transformations. The bromine atom can be readily displaced by various nucleophiles, allowing for the facile introduction of different chemical moieties through substitution reactions. evitachem.com This makes N1-(2-bromoethyl) indoles valuable intermediates in the construction of more complex molecules.

C5-Halogenation: The presence of a chlorine atom at the C5 position of the indole ring also plays a crucial role. Halogen substituents can influence the electronic properties of the indole nucleus through inductive and resonance effects, thereby affecting its reactivity in subsequent reactions. evitachem.com Furthermore, the chlorine atom can serve as a site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds and the synthesis of highly functionalized indole derivatives. numberanalytics.com

The synthesis of this compound can be conceptualized through a multi-step process, typically starting from 5-chloro-1H-indole. The N-alkylation of 5-chloro-1H-indole with 1,2-dibromoethane (B42909) under basic conditions would introduce the 2-bromoethyl group at the N1 position. vulcanchem.comacs.org

Research Trajectories and Contemporary Challenges in Indole Chemistry

Strategies for Constructing the 5-Chloro-1H-indole Core

The formation of the 5-chloro-1H-indole skeleton can be approached through two primary strategies: utilizing a starting material that already contains the chloro-substituent at the desired position and then constructing the indole ring, or by performing a regioselective halogenation on a pre-formed indole ring.

Conventional Indole Synthesis Approaches Applicable to Halogenated Precursors

Several classical indole syntheses can be adapted to use halogenated precursors, allowing for the direct formation of the 5-chloro-1H-indole ring system.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a widely used method for preparing indoles. chemicalbook.comwikipedia.org It involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org To synthesize 5-chloro-1H-indole, a (4-chlorophenyl)hydrazine is reacted with a suitable carbonyl compound. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a evitachem.comevitachem.com-sigmatropic rearrangement to form the indole. wikipedia.org

The choice of acid catalyst is crucial and can include Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org One-pot modifications of this method have been developed, combining aryl hydrazone formation with the Fischer indolisation, which is beneficial for its efficiency and generation of benign by-products. rsc.org For instance, a one-pot sequence involving the reaction of a hydrazine (B178648) with a ketone/aldehyde and an aryl iodide has been shown to be tolerant of various functional groups, including the 5-chloroindole (B142107) moiety. rsc.org

A notable variation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate. wikipedia.org

| Starting Materials | Reagents & Conditions | Product | Key Features |

| (4-chlorophenyl)hydrazine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, ZnCl₂) | 5-chloro-1H-indole derivative | Wide applicability, numerous modifications. |

| Aryl bromide, Hydrazone | Palladium catalyst | N-arylhydrazone intermediate | Buchwald modification, expands substrate scope. wikipedia.org |

| Phenylhydrazine hydrochloride, Butanone | Various solvents (THF, water, ethanol) | 2,3-dimethylindole | Demonstrates broad solvent tolerance. rsc.org |

| Ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone | HCl/EtOH | Ethyl 6-chloroindole-2-carboxylate | Example of abnormal product formation due to substituent effects. nih.gov |

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce indoles. chemicalbook.comwikipedia.org To obtain a 5-chloroindole, an N-(4-chloro-2-methylphenyl)amide would be the required precursor. The traditional conditions for this reaction are harsh, often requiring temperatures between 200-400 °C and strong bases like sodium or potassium alkoxides. wikipedia.orgbhu.ac.in These conditions limit its application to the synthesis of simple indoles that lack sensitive functional groups. chemicalbook.combhu.ac.in

Modern modifications have aimed to improve the reaction conditions. For example, a tandem Madelung synthesis using a LiN(SiMe₃)₂/CsF mixed base system has been developed, allowing for the synthesis of N-methyl-2-arylindoles under milder conditions (110°C). This method has shown compatibility with halogenated substrates. organic-chemistry.org Another advancement is the copper-catalyzed amidation of 2-iodophenylacetonitrile, which subsequently cyclizes to form the indole ring. clockss.org The Smith-modified Madelung synthesis utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, which can accommodate halide substituents. wikipedia.org

| Starting Material | Reagents & Conditions | Product Type | Key Features |

| N-(4-chloro-2-methylphenyl)amide | Strong base (e.g., NaOEt), high temp (200-400 °C) | 5-chloroindole | Traditional, harsh conditions. wikipedia.org |

| Methyl benzoate, N-methyl-o-toluidine (with halogen) | LiN(SiMe₃)₂/CsF, 110 °C | N-methyl-2-arylindoles | Milder, one-pot process. organic-chemistry.org |

| 2-iodophenylacetonitrile, Alkanamides | CuI, diamine ligand, 110 °C | 3-functionalized indoles | Copper-catalyzed amidation/condensation. clockss.org |

| 2-alkyl-N-trimethylsilyl anilines (with halide) | Organolithium reagents, Esters/Carboxylic acids | 2-substituted indoles | Smith-modified, applicable to various substituted anilines. wikipedia.org |

The Larock indole synthesis is a palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org This method is highly versatile for producing various substituted indoles. wikipedia.org To synthesize a 5-chloroindole derivative, a 2-iodo-4-chloroaniline would be reacted with an appropriate alkyne. The reaction typically employs a palladium(II) catalyst, a base such as potassium carbonate, and often a chloride source like LiCl. wikipedia.org

A key advantage of the Larock synthesis is its tolerance for a range of functional groups on both the aniline (B41778) and alkyne components. nih.gov The regioselectivity generally places the bulkier alkyne substituent at the C2 position of the indole. nih.gov While ortho-iodoanilines are common starting materials, bromoanilines have also been successfully used, sometimes with modified conditions. acs.org An ultrasound-assisted method using Pd/C as a catalyst has been developed as a faster and milder alternative to traditional heating. arabjchem.org

| Starting Materials | Reagents & Conditions | Product | Key Features |

| 2-iodo-4-chloroaniline, Disubstituted alkyne | Pd(OAc)₂, K₂CO₃, LiCl | 2,3-disubstituted 5-chloroindole | Highly versatile and regioselective. wikipedia.orgnih.gov |

| 2-iodosulfonanilide, Alkyne | Pd/C, LiCl, NaHCO₃, Ultrasound | Substituted indole | Ultrasound-assisted, faster, and milder. arabjchem.org |

| 2-bromoaniline, Butyne-1-ol | Pd(OAc)₂, dppf, KHCO₃ | 2-pyridyl-indole | Tolerates bromoanilines and various functional groups. acs.org |

The Reissert indole synthesis involves the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting ethyl o-nitrophenylpyruvate to form an indole-2-carboxylic acid, which can then be decarboxylated. chemicalbook.comwikipedia.org For the synthesis of 5-chloro-1H-indole, the starting material would be 4-chloro-2-nitrotoluene. The condensation is typically base-catalyzed, with potassium ethoxide often giving better results than sodium ethoxide. wikipedia.org The reductive cyclization is commonly achieved using zinc in acetic acid. wikipedia.org

It has been noted that in the preparation of 7-substituted indoles, the Reissert synthesis can sometimes unexpectedly yield 3-hydroxy-1,2,3,4-tetrahydro-2-quinolone derivatives depending on the catalytic reduction conditions. thieme-connect.com

| Starting Material | Reagents | Intermediate | Final Product |

| 4-chloro-2-nitrotoluene | 1. Diethyl oxalate, KOC₂H₅ 2. Zn, Acetic Acid | Ethyl 5-chloroindole-2-carboxylate | Can be decarboxylated to 5-chloro-1H-indole. wikipedia.org |

Regioselective Halogenation Techniques at C5

An alternative to building the indole ring with the halogen already in place is to introduce the chlorine atom onto a pre-existing indole scaffold. This requires a method for regioselective chlorination at the C5 position.

Direct halogenation of the indole ring can be complex due to the electron-rich nature of the heterocycle, which can lead to multiple substitutions or polymerization. bhu.ac.in However, various strategies have been developed to control the regioselectivity.

For instance, directing groups can be employed to guide the halogenation to a specific position. A pivaloyl directing group at the C3 position has been shown to enable the direct and site-selective arylation of indoles at the C4 and C5 positions. researchgate.net While this example is for arylation, similar principles can be applied to halogenation.

Furthermore, enzymatic halogenation offers a high degree of regioselectivity. Flavin-dependent halogenases are capable of selectively chlorinating or brominating the indole moiety of tryptophan at the C5, C6, or C7 positions. nih.gov While this is specific to tryptophan, it highlights the potential of biocatalysis for regioselective halogenation.

In some cases, the reaction conditions can influence the site of halogenation. For example, nitration of 2-methylindole (B41428) under acidic conditions with nitric/sulfuric acids results in substitution at the C5 position. bhu.ac.in This suggests that under certain electrophilic substitution conditions, the C5 position can be favored.

A cobalt-catalyzed cascade reaction has been developed for the C-2 amidation and C-3 chlorination of indoles. acs.org While this particular method targets C3, it demonstrates the use of metal catalysis to achieve regioselective halogenation in concert with other functionalizations.

| Method | Reagents/Catalyst | Position Targeted | Key Features |

| Directed C-H Functionalization | Pivaloyl directing group at C3 | C4 and C5 | Allows for regiocontrolled functionalization. researchgate.net |

| Enzymatic Halogenation | Flavin-dependent halogenase | C5, C6, or C7 | Highly regioselective biocatalysis. nih.gov |

| Electrophilic Substitution | Nitric/Sulfuric acids (on 2-methylindole) | C5 | Reaction conditions can dictate regioselectivity. bhu.ac.in |

Synthetic Strategies for this compound and its Analogs

The synthesis of the specific chemical compound, this compound, along with its analogous structures, involves a series of strategic organic reactions. These methodologies primarily focus on the halogenation of the indole ring and the subsequent functionalization at the nitrogen atom. This article delves into the various synthetic pathways, including direct C-H halogenation, halogen-exchange reactions, and catalytic halogenation protocols, as well as methods for introducing the N1-(2-bromoethyl) group.

Computational and Theoretical Studies on 1 2 Bromoethyl 5 Chloro 1h Indole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study various indole (B1671886) derivatives, providing reliable data on their geometric and electronic properties. For 1-(2-bromoethyl)-5-chloro-1H-indole, DFT calculations would be instrumental in understanding its fundamental chemical nature.

The electronic structure of an indole derivative is defined by the arrangement of its molecular orbitals and the distribution of electron density. The chlorine atom at the 5-position and the bromoethyl group at the N1-position significantly influence these properties.

DFT calculations on the closely related compound, 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione, using the B3LYP functional with a 6-31G(d,p) basis set, have been performed to analyze its frontier molecular orbitals. crimsonpublishers.com Such studies reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity. For instance, in a study of 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione, the HOMO and LUMO energy gap was calculated to be a key indicator of the molecule's reactivity and site selectivity. lupinepublishers.com

The presence of the electronegative chlorine atom on the benzene (B151609) ring is expected to lower the energy of the molecular orbitals compared to the unsubstituted indole. The bromoethyl group at the nitrogen atom further modulates the electronic environment. The lone pair of electrons on the nitrogen atom is integral to the aromaticity of the indole ring. N-alkylation, as in this compound, influences the participation of this lone pair in the π-system, which can be quantified through analysis of bond lengths and atomic charges. In the related 1-(2-bromoethyl)indoline-2,3-dione, the sum of the bond angles around the nitrogen atom is approximately 360°, suggesting little sp3 character of the lone pair. iucr.org

Table 1: Calculated Electronic Properties of an Analogous Indole Derivative

| Parameter | Value | Method | Reference |

|---|---|---|---|

| HOMO Energy | -6.860 eV | DFT/6-311++G** | nih.gov |

| LUMO Energy | -3.091 eV | DFT/6-311++G** | nih.gov |

| Dipole Moment | 7.2176 Debye | DFT/6-311++G** | nih.gov |

Data for 1-(2-bromoethyl)indoline-2,3-dione, a structurally similar compound.

The this compound molecule possesses two primary sites for reaction: the indole ring and the bromoethyl side chain. The bromine atom is a good leaving group, making the side chain susceptible to nucleophilic substitution reactions. The indole ring can undergo electrophilic substitution.

Computational studies can predict the energetics of these potential reactions. For example, the potential energy surface for the N-alkylation of indoles via carbene insertion has been explored using DFT, revealing the transition states and reaction pathways. researchgate.netresearchgate.net For this compound, similar calculations could model the transition states for nucleophilic attack on the bromoethyl group or electrophilic addition to the indole ring. This would provide valuable information on reaction barriers and the relative stability of intermediates, thus predicting the most likely reaction products under different conditions.

The bromoethyl side chain of this compound introduces conformational flexibility. The rotation around the N-C and C-C bonds of this side chain leads to various conformers with different energies.

A conformational analysis can be performed by systematically rotating these bonds and calculating the energy at each step to generate a potential energy surface. This surface reveals the most stable conformations (energy minima) and the energy barriers between them (saddle points). For the analogous 1-(2-bromoethyl)indoline-2,3-dione, the conformation about the N1-C9-C10-Br1 torsion angle was found to be (+)-synclinal, with a value of 62.0(5)°. iucr.org Understanding the preferred conformation is crucial as it can dictate how the molecule interacts with other molecules, including biological receptors.

Molecular Modeling and Simulation

Beyond the electronic structure of a single molecule, molecular modeling and simulations can predict how molecules interact with each other in condensed phases.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules.

For the related compound 1-(2-bromoethyl)indoline-2,3-dione, Hirshfeld surface analysis revealed that H···H contacts account for only 19.3% of the intermolecular interactions. nih.gov This low percentage is attributed to the presence of the bromine atom, which leads to a significant proportion of Br···H contacts (18.7%). nih.gov Other important interactions include O···H (30.6%) and C···H (18.8%) contacts. nih.gov This highlights the significant role of the bromine atom in directing the crystal packing through halogen bonding and other weak interactions.

Table 2: Percentage of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Indole Derivative

| Contact Type | Percentage | Reference |

|---|---|---|

| O···H | 30.6% | nih.gov |

| H···H | 19.3% | nih.gov |

| C···H | 18.8% | nih.gov |

| Br···H | 18.7% | nih.gov |

| C···C | 3.1% | nih.gov |

Data for 1-(2-bromoethyl)indoline-2,3-dione.

Computational methods can also be used to predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

DFT calculations, often using the B3LYP functional, have been shown to provide good agreement with experimental spectroscopic data for a variety of organic molecules, including halogenated compounds. mdpi.com For this compound, theoretical calculations of its 1H and 13C NMR spectra would predict the chemical shifts of the various protons and carbons in the molecule. Similarly, the calculation of its vibrational frequencies would aid in the assignment of bands in its experimental IR and Raman spectra. For example, in a study on 5-chloro-1-(trimethylsilyl)-1H-indole-2,3-dione oxime, DFT calculations were used to assign the C=N stretching vibration in the FT-IR spectrum. mdpi.com

Computational Design of Novel Transformations

The design of novel chemical transformations for complex molecules like this compound is increasingly guided by computational and theoretical chemistry. These in silico methods provide deep insights into reaction mechanisms, predict the feasibility of new reactions, and help in the rational design of catalysts and reaction conditions. By modeling the electronic structure and energetic landscapes of reactants, intermediates, and transition states, researchers can explore potential reaction pathways that would be time-consuming and costly to investigate experimentally.

Predicting Reactive Sites and Regioselectivity:

A fundamental aspect of designing new transformations is the identification of the most reactive sites within a molecule. For this compound, several reactive centers exist: the indole nitrogen, various positions on the indole ring (C2, C3, C4, C6, C7), and the bromoethyl side chain.

Computational methods such as Density Functional Theory (DFT) are employed to calculate the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map visually indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For instance, in indole derivatives, the C3 position is generally the most nucleophilic and prone to electrophilic attack. nih.govfrontiersin.org However, the presence of the chloro-substituent at the C5 position and the bromoethyl group at the N1 position can modulate this reactivity.

Quantum chemical calculations can predict the relative energies of different potential intermediates and transition states, thereby forecasting the regioselectivity of a reaction. frontiersin.org For example, in designing a new alkylation or arylation reaction, DFT calculations can determine whether the reaction is more likely to occur at the C2, C3, or another position on the indole ring. rsc.orgrsc.org

Illustrative Reactivity Descriptors:

Computational analysis can generate a variety of descriptors that quantify the reactivity of different atoms within the molecule.

| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Calculated Mulliken Charge (e) |

| N1 | Low | High | -0.5 |

| C2 | Moderate | Moderate | +0.1 |

| C3 | High | Low | -0.3 |

| C4 | Low | Moderate | -0.1 |

| C5 | Low | Low | +0.05 |

| C6 | Low | Moderate | -0.1 |

| C7 | Low | Moderate | -0.1 |

| Cα (ethyl) | Low | High | +0.2 |

| Cβ (ethyl) | Low | Low | -0.1 |

| Br | High | Low | -0.15 |

| Cl | Moderate | Low | -0.1 |

Note: The values in this table are illustrative examples based on general principles of indole reactivity and have not been derived from a specific new calculation on this compound.

Designing Novel Cyclization Reactions:

The bromoethyl group on the indole nitrogen presents an opportunity for designing novel intramolecular cyclization reactions. Computational studies can model the feasibility of various cyclization pathways to form new fused-ring systems. For example, theoretical calculations can explore the energy barriers for the formation of a new ring through the reaction of the bromoethyl chain with different positions on the indole nucleus. This has been demonstrated in the synthesis of pyrazino[1,2-a]indoles. researchgate.net

By modeling the transition state energies, chemists can predict the most favorable ring size and substitution pattern for a potential cyclization product. This allows for the in silico screening of numerous potential transformations before any experimental work is undertaken.

Catalyst Design and Optimization:

Computational chemistry is a powerful tool for designing and optimizing catalysts for new transformations. For reactions involving this compound, such as cross-coupling or C-H activation reactions, theoretical models can be used to:

Screen potential catalysts: By calculating the reaction energy profile with different metal catalysts (e.g., palladium, copper, nickel) and ligands, the most promising candidates can be identified. nih.govrsc.orgrsc.org

Understand catalyst-substrate interactions: Molecular docking and DFT can reveal the specific interactions between the catalyst and the indole substrate, providing insights into the factors that control reactivity and selectivity.

Rationalize ligand effects: In ligand-controlled reactions, computational studies can explain why certain ligands favor one reaction outcome over another, for instance, by promoting N-alkylation over C3-alkylation. nih.gov

Example of a Computationally Designed Transformation:

A hypothetical example of a computationally designed transformation for this compound could be a novel intramolecular Heck-type reaction. In this scenario, computational modeling would be used to:

Predict the regioselectivity: Determine the most likely site of C-H activation on the indole ring for the palladium catalyst to interact with.

Optimize the catalyst: Model the reaction with various palladium catalysts and phosphine (B1218219) ligands to find the combination that results in the lowest activation energy barrier for the desired transformation.

Predicted Energetics for a Hypothetical Intramolecular Cyclization:

| Reaction Pathway | Catalyst System | Calculated Activation Energy (kcal/mol) | Predicted Product |

| C7-Cyclization | Pd(OAc)2 / PPh3 | 25.8 | Pyrrolo[1,2-a]indol-one derivative |

| C2-Cyclization | Cu(I) / phenanthroline | 31.2 | Indolizino[8,7-b]indole derivative |

| C4-Cyclization | Ni(dppp)Cl2 | 28.5 | Benzo[cd]indolizine derivative |

Note: This table presents hypothetical data to illustrate the type of information that would be generated from computational studies for designing novel transformations.

Applications in Advanced Organic Synthesis and Chemical Materials

Utility as a Versatile Synthetic Building Block

The presence of two distinct reactive sites—the electrophilic bromoethyl side chain and the indole (B1671886) core amenable to electrophilic substitution—makes 1-(2-bromoethyl)-5-chloro-1H-indole a versatile building block in organic synthesis.

Construction of Complex Polycyclic and Fused Heterocyclic Systems

The bromoethyl moiety of this compound serves as a key functional group for the construction of fused heterocyclic systems. This is often achieved through intramolecular cyclization reactions. For instance, derivatives of 1-(2-bromoethyl)-1H-indole can undergo palladium-catalyzed tandem alkylation/C-H functionalization sequences to yield highly substituted six- and seven-membered ring annulated indoles. acs.org

One notable application involves the synthesis of pyrazino[1,2-a]indoles. Research has demonstrated the synthesis of pyrazino[1,2-a]indoles fused with various heterocycles, such as oxazolidine (B1195125) and imidazolidine, through domino reactions involving the condensation of 1-(2-bromoethyl)-3-chloro-1H-indole-2-carbaldehydes with nucleophilic amines. ingentaconnect.comdntb.gov.ua These reactions proceed without the need for a transition metal catalyst, offering an efficient route to novel fused heterocyclic systems. ingentaconnect.comdntb.gov.ua The resulting pyrazino[1,2-a]indole (B3349936) derivatives have shown potential as acetylcholinesterase inhibitors. ingentaconnect.comdntb.gov.ua

The general strategy for constructing such fused systems often involves an initial N-alkylation of a suitable indole precursor with a dihaloalkane, followed by a subsequent cyclization step. The reactivity of the bromoethyl group allows for the formation of new rings, leading to complex polycyclic structures with potential applications in medicinal chemistry and materials science.

Synthesis of Novel Ring Systems through Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to synthesizing complex molecules from simple starting materials in a single operation. The structure of this compound is well-suited for designing such reaction cascades.

For example, a one-pot, three-component protocol based on a Fischer indolisation–N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org While this specific example doesn't start with the pre-formed indole, it highlights the general principle of combining indole formation and N-alkylation in a single process. The bromoethyl group in this compound provides a reactive handle for subsequent intramolecular reactions following an initial intermolecular step.

Furthermore, cascade reactions involving bromo-substituted pyrido[3',2':4,5]pyrrolo-[1,2-c]pyrimidines and pyrimido[1,6-a]indoles with primary amines have been shown to produce unusual imidazolidene-substituted indoles and azaindoles. researchgate.net This demonstrates the potential for the bromoethyl group to participate in complex reaction sequences leading to novel heterocyclic scaffolds.

Precursor for Diverse Chemical Libraries

The reactivity of this compound makes it an excellent starting material for the generation of diverse chemical libraries. The bromoethyl group can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and alcohols, to introduce a variety of substituents at the N-1 position. This allows for the rapid creation of a multitude of analogs from a single precursor.

For instance, a series of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives were synthesized by electrophilic substitution at the 1st position of the corresponding indole with various halides, including bromoethyl derivatives. iajps.com This approach enables the systematic exploration of the structure-activity relationship of indole-based compounds.

The indole ring itself can be further functionalized, adding another dimension of diversity to the resulting chemical library. The ability to modify both the N-1 side chain and the indole core makes this compound a valuable tool in drug discovery and materials science research, where the screening of large and diverse compound libraries is often a crucial step.

Role in the Development of Specialized Organic Materials

The indole scaffold is a key component in many functional organic materials due to its electronic properties. The introduction of a bromoethyl group and a chloro substituent, as in this compound, can modulate these properties and provide a means for incorporating the indole unit into larger molecular or polymeric structures.

Components in Dyes and Pigments

Indole derivatives are known to be precursors for various dyes and pigments. evitachem.com The chromophoric properties of the indole ring can be tuned by the introduction of substituents. The chloro group at the 5-position of this compound can influence the electronic transitions within the molecule, thereby affecting its color.

The bromoethyl group serves as a reactive handle to covalently attach the indole chromophore to other molecules or materials. This is particularly useful in the development of reactive dyes, which form a covalent bond with the substrate, leading to improved fastness properties. While specific examples for this compound in dye synthesis are not extensively documented in the provided search results, the general utility of functionalized indoles in this field is well-established. evitachem.com

Intermediates for Functional Polymers

The bromoethyl group of this compound makes it a potential monomer or initiator for polymerization reactions. For example, it could potentially be used in atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers with specific end groups. cmu.edu By using a functional initiator like this compound, the indole moiety can be incorporated at the chain end of a polymer.

Furthermore, 5-chloroindole (B142107) can undergo electropolymerization to form a redox-active film. sigmaaldrich.com The bromoethyl group in this compound could potentially be used to further modify such polymers after their formation. The development of functional polymers containing indole units is an active area of research, with potential applications in organic electronics, sensors, and biomedical devices.

Future Research Perspectives and Unaddressed Challenges

Development of Ultra-Efficient and Atom-Economical Synthetic Pathways

The pursuit of synthetic efficiency and sustainability is a paramount theme in modern chemistry. For 1-(2-bromoethyl)-5-chloro-1H-indole, future research will undoubtedly focus on developing synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.

Current methods for the synthesis of functionalized indoles often suffer from drawbacks such as the use of harsh reaction conditions, the generation of significant byproducts, and the need for multi-step procedures. researchgate.net The development of atom-economical syntheses, where the majority of atoms from the starting materials are incorporated into the final product, is a key objective. rsc.orgacs.org This can be achieved through the design of cascade reactions or one-pot syntheses that minimize purification steps and solvent usage. researchgate.net For instance, strategies that avoid protecting groups and utilize catalytic rather than stoichiometric reagents will be highly sought after. The direct C-H functionalization of the indole (B1671886) core represents a particularly promising and atom-economical approach to introduce complexity in a single step. frontiersin.org

Future synthetic strategies for this compound and its derivatives could include:

| Synthetic Strategy | Potential Advantages |

| Flow Chemistry | Enhanced safety, improved reaction control, and easier scalability. |

| Microwave-Assisted Synthesis | Accelerated reaction times and increased yields. organic-chemistry.org |

| Biocatalysis | Use of enzymes for highly selective and environmentally benign transformations. |

| Photoredox Catalysis | Access to novel reaction pathways under mild conditions. |

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the this compound core at its various positions is crucial for creating a diverse library of compounds with potential applications. The development of novel catalytic systems is central to achieving this goal with high selectivity and efficiency.

Transition-metal catalysis, particularly with palladium, rhodium, and copper, has been instrumental in the functionalization of indoles. acs.orgnih.gov Future research will likely explore the use of more earth-abundant and less toxic metals as catalysts. Furthermore, the design of sophisticated ligands will be critical in controlling the regioselectivity and stereoselectivity of these transformations.

Key areas for future catalytic research include:

C-H Activation/Functionalization: Developing catalysts that can selectively activate and functionalize the C-H bonds at positions C2, C3, C4, C6, and C7 of the indole ring will provide direct access to a wide range of derivatives. frontiersin.orgchim.it

Cross-Coupling Reactions: The bromoethyl group and the chloro substituent offer two distinct handles for cross-coupling reactions. Future work will focus on developing orthogonal catalytic systems that can selectively react at one site while leaving the other intact.

Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of enantioselective catalytic methods is essential. This will involve the design of chiral ligands and catalysts that can induce high levels of stereocontrol.

Advanced Spectroscopic and Spectrometric Characterization Techniques

A thorough understanding of the structure and properties of this compound and its derivatives is fundamental for their application. Advanced spectroscopic and spectrometric techniques will play a pivotal role in this endeavor.

While standard techniques like NMR and mass spectrometry are routinely used, more sophisticated methods can provide deeper insights. For instance, two-dimensional NMR techniques can be employed to unambiguously assign the complex proton and carbon signals in highly substituted derivatives. mdpi.com High-resolution mass spectrometry is crucial for confirming the elemental composition of newly synthesized compounds. mdpi.com

Future characterization efforts could benefit from:

| Technique | Information Gained |

| X-ray Crystallography | Precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions. mdpi.com |

| Vibrational Spectroscopy (IR and Raman) | Information about functional groups and molecular vibrations, which can be complemented by computational calculations for detailed spectral assignment. mdpi.comresearchgate.net |

| Chiroptical Spectroscopy (e.g., Circular Dichroism) | Determination of the absolute configuration of chiral derivatives. |

| Computational Chemistry (DFT) | Prediction of spectroscopic properties to aid in experimental data analysis and to understand electronic structure. researchgate.net |

The interplay between experimental data and theoretical calculations will be increasingly important for a comprehensive characterization of these molecules. mdpi.com

Integration of Machine Learning and AI in Reaction Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical synthesis. researchgate.net For a molecule like this compound, these computational tools can accelerate the discovery of new reactions and optimize existing synthetic protocols.

AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions (e.g., catalyst, solvent, temperature), and even propose novel synthetic routes. acs.orgnih.gov This data-driven approach can significantly reduce the number of experiments required, saving time and resources. researchgate.net

Potential applications of AI and ML in this context include:

Retrosynthetic Analysis: AI-powered tools can propose multiple synthetic pathways to a target molecule derived from this compound, helping chemists to identify the most efficient and practical routes. acs.org

Reaction Optimization: Machine learning models can be used to build predictive models that identify the optimal set of reaction parameters to maximize yield and minimize byproducts.

Discovery of Novel Reactivity: By analyzing patterns in chemical data, AI may uncover novel and unexpected reactions, expanding the synthetic utility of the this compound scaffold.

Scalability and Industrial Process Development for Sustainable Production

For any chemical compound to have a significant impact, its synthesis must be scalable to meet potential industrial demands. researchgate.net Future research on this compound will need to address the challenges of transitioning from laboratory-scale synthesis to large-scale production.

This involves not only increasing the reaction volume but also ensuring that the process is safe, cost-effective, and environmentally sustainable. mdpi.com The development of robust and scalable protocols is crucial for the potential application of its derivatives in fields such as materials science or pharmaceuticals. nih.gov

Key considerations for industrial process development include:

Process Safety: A thorough evaluation of potential hazards, such as exothermic reactions or the formation of toxic byproducts, is essential.

Waste Minimization: Developing processes that minimize waste generation and allow for the recycling of solvents and catalysts is a critical aspect of sustainable manufacturing.

Regulatory Compliance: Any industrial process must adhere to strict regulatory standards regarding safety and environmental impact.

The development of continuous flow processes, which offer better control over reaction parameters and can be more easily scaled up, is a promising avenue for the sustainable production of this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for 1-(2-bromoethyl)-5-chloro-1H-indole?

A common method involves N-alkylation of 5-chloro-1H-indole using a brominated alkylating agent. For example:

- Procedure : React 5-chloro-1H-indole with 1,2-dibromoethane in a polar aprotic solvent (e.g., DMSO) using sodium hydride (NaH) as a base. The reaction typically proceeds at room temperature for 12–24 hours. Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) yields the product .

- Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry to minimize di-alkylation byproducts.

Q. How is the compound characterized for structural confirmation?

- Analytical Workflow :

- NMR Spectroscopy : NMR (CDCl) should show characteristic signals for the bromoethyl chain (e.g., δ ~3.3 ppm for CH-Br and δ ~4.6 ppm for CH-N) and aromatic protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]) with an error margin <5 ppm .

- Elemental Analysis : Validate purity (>95%) via combustion analysis for C, H, N, and halogens .

Advanced Research Questions

Q. How can reaction yields be optimized during the alkylation step?

- Methodological Strategies :

- Solvent Selection : Use PEG-400/DMF mixtures to enhance solubility and reaction efficiency, as demonstrated in analogous indole alkylation reactions (yields ~50%) .

- Catalysis : Introduce Cu(I) catalysts (e.g., CuI) to accelerate coupling reactions, though this may require azide intermediates for click chemistry .

- Temperature Control : Gradual heating (e.g., 60°C) reduces side reactions while maintaining reactivity .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Troubleshooting Approach :

- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) provides unambiguous structural data. For example, SHELXL refinement can resolve ambiguities in CH-Br orientation.

- Dynamic NMR : Variable-temperature NMR can identify conformational exchange broadening in flexible bromoethyl chains .

Q. What computational methods are suitable for studying the compound’s reactivity or bioactivity?

- In Silico Workflow :

- Docking Studies : Use Molecular Operating Environment (MOE) to model interactions with biological targets (e.g., enzymes in anti-HIV research) .

- DFT Calculations : Analyze electronic effects of bromo and chloro substituents on indole’s aromatic system (e.g., Fukui indices for electrophilic attack sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.